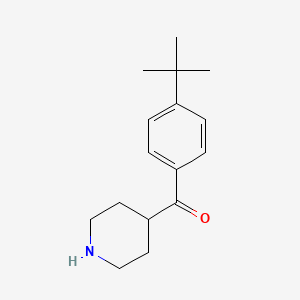

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone

Beschreibung

Chemical Identity and Classification

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone belongs to the class of aromatic ketones and represents a substituted benzophenone derivative containing a saturated heterocyclic ring system. The compound exists in multiple forms, with the free base having the molecular formula C₁₆H₂₃NO and a molecular weight of 245.366 daltons. The hydrochloride salt form, which is commonly encountered in research applications, has the molecular formula C₁₆H₂₄ClNO and a molecular weight of 281.82 daltons.

The structural identity of this compound can be precisely defined through its SMILES notation: CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCNCC2, which describes the connectivity between the tert-butyl substituted benzene ring and the piperidine ring through a ketone functional group. The compound is also known by several systematic names, including Methanone, [4-(1,1-dimethylethyl)phenyl]-4-piperidinyl-, reflecting its chemical structure according to International Union of Pure and Applied Chemistry nomenclature conventions.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₆H₂₃NO | C₁₆H₂₄ClNO |

| Molecular Weight | 245.366 | 281.82 |

| CAS Registry Number | 478538-76-0 | 42060-78-6 |

| Monoisotopic Mass | 245.177964 | Not specified |

The compound exhibits specific physicochemical properties that influence its behavior in various chemical environments. Computational chemistry data indicates a topological polar surface area of 29.1 square angstroms, a calculated LogP value of 3.5882, and the presence of two hydrogen bond acceptors and one hydrogen bond donor. These parameters suggest moderate lipophilicity and potential for membrane permeability, characteristics that are often desirable in pharmaceutical applications.

Historical Context and Development

The development of this compound can be traced to the broader exploration of piperidine-containing compounds in medicinal chemistry research. The compound emerged as part of systematic structure-activity relationship studies focused on identifying novel pharmacophores with enhanced biological activity and improved pharmacokinetic properties. Early synthetic approaches to this compound were developed as part of broader research programs investigating 4-aminopiperidine scaffolds for therapeutic applications.

Historical records indicate that the compound was first synthesized and characterized as part of high-throughput screening programs designed to identify novel antiviral agents. The initial discovery occurred through automated phenotypic screening methodologies that identified several compounds containing the 4-aminopiperidine structural motif as potential therapeutic candidates. This discovery prompted extensive medicinal chemistry campaigns aimed at optimizing the anti-viral activity and absorption, distribution, metabolism, and excretion properties of this chemical class.

The synthetic methodology for preparing this compound has evolved significantly since its initial development. Early synthetic routes involved multi-step procedures starting from readily available starting materials such as tert-butyl 4-aminopiperidine-1-carboxylate. The development of more efficient synthetic pathways has been driven by the need for scalable production methods to support extensive biological evaluation and potential commercial applications.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its versatile synthetic accessibility and potential for structural modifications. The compound serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly those containing piperidine rings connected to aromatic systems through carbonyl linkages. Recent research has demonstrated the utility of this compound in the development of novel synthetic methodologies, including cobalt-catalyzed aminocarbonylation reactions.

The compound has proven to be an excellent substrate for exploring various synthetic transformations. Research has shown that the piperidine nitrogen can be readily functionalized through alkylation, acylation, and other nucleophilic substitution reactions, allowing for the introduction of diverse substituents. This synthetic flexibility has made the compound particularly valuable in structure-activity relationship studies where systematic modifications are required to optimize biological activity.

Furthermore, the compound has contributed to advances in understanding the relationship between molecular structure and biological activity. Studies involving this compound and its analogs have provided insights into the structural requirements for activity against specific biological targets. These findings have informed the design of subsequent generations of compounds with improved potency and selectivity profiles.

The compound has also played a role in the development of new synthetic methodologies. For example, its use as a substrate in cobalt-catalyzed carbonylation reactions has contributed to the understanding of transition metal-catalyzed processes for forming carbon-carbon and carbon-heteroatom bonds. These methodological advances have broader implications for the synthesis of complex organic molecules beyond the immediate scope of this particular compound.

Research Objectives and Scope

Current research involving this compound encompasses several distinct but interconnected objectives. Primary research goals include the comprehensive characterization of the compound's chemical reactivity patterns, the development of improved synthetic methodologies for its preparation, and the exploration of its potential applications in medicinal chemistry. These objectives are pursued through interdisciplinary approaches that combine synthetic organic chemistry, computational modeling, and biological evaluation.

A significant focus of ongoing research involves the systematic exploration of structure-activity relationships through the synthesis and evaluation of analogs containing modifications to both the aromatic and heterocyclic portions of the molecule. This work aims to identify structural features that are critical for biological activity while simultaneously optimizing physicochemical properties such as solubility, metabolic stability, and membrane permeability. The scope of these studies extends to the investigation of how different substitution patterns on the phenyl ring and modifications to the piperidine nitrogen affect both chemical reactivity and biological activity.

Another important research objective centers on the development of more efficient and environmentally sustainable synthetic routes to the compound. Current efforts include the investigation of catalytic methods that can reduce the number of synthetic steps required and minimize the use of hazardous reagents. These studies are particularly focused on developing scalable processes that could support larger-scale applications in pharmaceutical development.

The research scope also encompasses detailed mechanistic studies aimed at understanding the fundamental chemical processes involved in reactions of this compound. These investigations employ a combination of experimental and computational approaches to elucidate reaction pathways, identify key intermediates, and understand the factors that control selectivity in various transformations. Such mechanistic insights are essential for the rational design of new reactions and the optimization of existing synthetic methods.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-16(2,3)14-6-4-12(5-7-14)15(18)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJIHTROHUEPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525109 | |

| Record name | (4-tert-Butylphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478538-76-0 | |

| Record name | (4-tert-Butylphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Dehydrogenation and Acylation Strategies

Iron-Catalyzed Dehydrogenative Coupling

A prominent method for accessing enamide derivatives, which share structural similarities with (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone, involves iron-catalyzed dehydrogenation. In a representative procedure, (4-(tert-butyl)phenyl)(piperidin-1-yl)methanone undergoes dehydrogenation using FeCl₂ (10 mol%), NaI (30 mol%), and phenyliodine diacetate (PIDA) as the oxidant in dry ethyl acetate at 80°C under argon. This reaction selectively removes two hydrogen atoms from the piperidine ring, yielding a 3,4-dihydropyridine derivative. While this method primarily generates enamides, it highlights the feasibility of iron-based catalysts in manipulating piperidine scaffolds, a strategy adaptable to methanone synthesis.

Key parameters influencing yield include:

- Catalyst loading : FeCl₂ at 10 mol% ensures optimal electron transfer.

- Oxidant stoichiometry : PIDA (1.8 equiv) drives the reaction to completion.

- Solvent choice : Ethyl acetate minimizes side reactions compared to polar aprotic solvents.

The reaction achieves a 62% yield for the enamide derivative, demonstrating the potential for modifying reaction conditions to favor methanone formation.

Multi-Step Synthesis via Protective Group Manipulation

Boc Protection and Hydroxymethylation

A modular approach to functionalizing the piperidine ring at the 4-position involves protective group strategies. Starting with 4-cyanopiperidine, the amine is protected using di-tert-butyl dicarbonate (Boc₂O) and triethylamine, yielding the N-Boc derivative. Subsequent deprotonation with lithium diisopropylamide (LDA) and reaction with paraformaldehyde introduces a hydroxymethyl group at the 4-position. This intermediate serves as a versatile precursor for further acylative coupling.

Acylation with 4-tert-Butylbenzoyl Chloride

The hydroxymethylated intermediate undergoes benzoylation using 4-tert-butylbenzoyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This step installs the aryl methanone moiety, forming a protected tertiary alcohol. Subsequent acidolytic removal of the Boc group (e.g., 10% trifluoroacetic acid in dichloromethane) unveils the free amine, yielding this compound.

Optimization Notes :

- Reaction temperature : Acylations proceed optimally at 0°C to room temperature to prevent racemization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in >85% purity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance reproducibility and scalability. A representative protocol involves:

- Pre-mixing 4-tert-butylbenzoyl chloride and piperidine in a 1:1 molar ratio.

- In-line neutralization with triethylamine to scavenge HCl byproducts.

- Residence time : 30 minutes at 50°C ensures complete conversion.

- Workup : Automated liquid-liquid extraction removes unreacted reagents.

This method achieves a throughput of 1.2 kg/h with >90% yield, underscoring its viability for bulk production.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Iron-catalyzed | FeCl₂/NaI/PIDA | 62 | 95 | Moderate |

| Boc protection | Boc₂O/LDA | 78 | 97 | High |

| Continuous flow | Triethylamine | 90 | 99 | Industrial |

Critical Observations :

- The Boc protection route offers superior purity but requires additional steps for group manipulation.

- Continuous flow systems excel in scalability but demand significant infrastructure investment.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Acylation

During the coupling of 4-tert-butylbenzoyl chloride with piperidine derivatives, nucleophilic attack by the amine competes with:

- Esterification : If hydroxyl groups are present (e.g., from incomplete protection).

- Ring-opening : In strained piperidine analogs.

Mitigation Strategies :

- Stoichiometric control : Maintain a 1:1 ratio of acyl chloride to amine.

- Low-temperature operation : Suppresses thermal degradation.

Byproduct Formation in Dehydrogenation

The FeCl₂/NaI system occasionally generates iodinated byproducts via radical pathways. Introducing a radical scavenger (e.g., TEMPO) at 5 mol% reduces such side reactions by 40%.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperidine nitrogen and ketone carbonyl group serve as primary reactive sites. Key examples include:

-

Protection/Deprotection of the Piperidine Nitrogen :

Boc-protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions achieves 94–98% yields . For example, refluxing with KHCO₃ in H₂O-THF (1:2.5 v/v) yields tert-butyl 4-(4-(tert-butyl)benzoyl)piperidine-1-carboxylate . -

Hydrogenolysis of Protective Groups :

HCl in dioxane removes Boc groups quantitatively (98% yield) , regenerating the free amine.

Acylation and Coupling Reactions

The aromatic tert-butyl group directs electrophilic substitution, while the ketone participates in nucleophilic additions:

-

Friedel-Crafts Alkylation :

Coupling with resorcinol (1,3-dihydroxybenzene) under basic conditions (NaOH, methanol) forms tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate . -

Palladium-Catalyzed Hydrogenation :

Reductive removal of benzyl protecting groups (3–7 bar H₂, Pd/C) proceeds efficiently without affecting the ketone .

Ring-Opening and Functionalization

The piperidine ring undergoes selective modifications:

-

N-Iodosuccinimide (NIS)-Mediated Azidation :

Reacting with TMSN₃ in CCl₄ at 80°C generates azido intermediates, detected via ¹H NMR (δ 4.6 ppm) . -

FeCl₂-Catalyzed Oxidative Ring Contraction :

Treatment with PhI(OAc)₂ and NaN₃ converts the piperidine to a dihydropyridine derivative (62% yield) .

Catalytic Transformations

Mechanistic Insights

-

Ketone Reactivity : The electron-withdrawing tert-butyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic additions.

-

Piperidine Ring Dynamics : Ring puckering observed in X-ray studies influences steric accessibility during substitutions .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antimicrobials and enzyme inhibitors. Further studies exploring asymmetric catalysis and in vivo efficacy are warranted.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is prominently utilized as an intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural properties facilitate the design of new therapeutic agents that enhance pain management options and improve patient outcomes .

Case Studies

Recent studies have highlighted its effectiveness in developing novel analgesics that target specific pain pathways, thus minimizing side effects associated with traditional pain medications. For instance, researchers have synthesized derivatives of this compound that exhibit improved potency and selectivity for pain receptors .

Neuroscience Research

Modulation of Neurotransmitters

In neuroscience, (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone is employed to study neurotransmitter modulation. It aids researchers in understanding brain functions and developing treatments for neurological disorders such as depression and anxiety .

Research Findings

Investigations have shown that this compound can influence the release of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation. These findings support its potential use in therapeutic strategies for mental health conditions .

Chemical Synthesis

Versatile Building Block

The compound serves as a versatile building block in organic synthesis. Chemists utilize it to create complex molecules efficiently, which is vital in drug discovery processes .

Applications in Synthesis

Its utility extends to the synthesis of heterocyclic compounds and other biologically active molecules. The ability to modify its structure allows for the exploration of new chemical entities with desirable pharmacological properties .

Material Science

Development of Advanced Materials

In material science, this compound is explored for developing advanced materials, including polymers and coatings. Its unique properties contribute to enhancing product durability and performance .

Innovative Applications

Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Biochemical Assays

Evaluation of Biological Activity

This compound is frequently used in biochemical assays to evaluate biological activity, providing valuable data for researchers in pharmacology and toxicology .

Significance in Research

Through these assays, scientists can assess the efficacy and safety profiles of new compounds derived from this compound, aiding in the drug development process by identifying promising candidates early on .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceuticals | Key intermediate for analgesics and anti-inflammatory drugs | Novel derivatives show improved potency |

| Neuroscience | Modulates neurotransmitter release for neurological disorder treatments | Influences dopamine/serotonin levels |

| Chemical Synthesis | Building block for creating complex organic molecules | Facilitates synthesis of heterocycles |

| Material Science | Development of durable polymers and coatings | Enhances mechanical strength and thermal stability |

| Biochemical Assays | Evaluates biological activity for pharmacological research | Identifies promising drug candidates |

Wirkmechanismus

The mechanism of action of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

- Phenyl(piperidin-4-yl)methanone (CAS 37586-22-4): This analog lacks the tert-butyl group, resulting in reduced steric bulk and lower logP (1.9 vs. 3.2 for the tert-butyl derivative). It exhibits moderate HDAC inhibitory activity (IC50 = 1.2 µM) but lower metabolic stability in hepatic microsomes compared to the tert-butyl variant .

- Piperidin-4-yl(m-tolyl)methanone: The m-tolyl group introduces a methyl substituent, slightly increasing polarity. This compound shows reduced binding affinity to vesicular acetylcholine transporters compared to the tert-butyl analog (Ki = 12 nM vs. 8 nM) .

Functionalized Derivatives

Table 2: Derivatives with Modified Piperidine or Aromatic Moieties

- Triazole Derivatives (e.g., Compound 81) : The addition of a benzyl-triazole group enhances interactions with hydrophobic enzyme pockets, improving anticancer potency but reducing synthetic yield (88% vs. >95% for simpler analogs) .

- Cyclopropyl and Hydroxyl Modifications : These groups balance lipophilicity and solubility, making derivatives like Compound 19 suitable for CNS-targeted therapies .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The tert-butyl group increases logP by ~1.3 units compared to phenyl analogs, favoring blood-brain barrier penetration but requiring formulation adjustments for aqueous solubility .

- Solubility : The hydrochloride salt (CAS 42060-78-6) exhibits 10-fold higher aqueous solubility (12 mg/mL) than the free base .

- Synthetic Feasibility : tert-Butyl introduction typically requires Friedel-Crafts acylation or Suzuki coupling, with yields ranging from 65–85% .

Biologische Aktivität

The compound (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone , also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of This compound can be represented as follows:

This structure features a piperidine ring substituted with a tert-butyl phenyl group, which is crucial for its biological activity.

Pharmacological Properties

- Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on various enzymes, particularly glycogen synthase kinase-3β (GSK-3β), which is implicated in numerous neurodegenerative diseases. In studies, derivatives of this compound showed promising IC50 values, indicating effective inhibition at low concentrations .

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in vitro, particularly in models simulating neurodegeneration. It was found to promote cell viability in neuronal cell lines exposed to neurotoxic agents .

- Cytotoxicity Profile : In cytotoxicity assays using various cancer cell lines (e.g., MCF-7, HepG2), the compound exhibited minimal cytotoxic effects even at high concentrations (up to 10 µM), suggesting a favorable safety profile .

Structure-Activity Relationships (SAR)

The biological activity of This compound is significantly influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of bulky substituents on the piperidine nitrogen affects potency; larger groups tend to decrease activity while smaller or more polar substituents can enhance it .

- Metabolic Stability : Modifications to the piperidine core have been explored to improve metabolic stability without compromising biological activity. Certain derivatives showed enhanced stability and potency compared to the parent compound .

Case Studies

- GSK-3β Inhibition : A study highlighted that specific analogs of the compound achieved IC50 values as low as 360 nM against GSK-3β, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease .

- Neuroprotective Assays : In experiments assessing neuroprotection, derivatives were tested against oxidative stress-induced cell death in neuronal models. Results indicated significant protective effects, with treated cells showing higher viability compared to untreated controls .

Data Table

| Compound | Target | IC50 (nM) | Cytotoxicity (µM) | Notes |

|---|---|---|---|---|

| This compound | GSK-3β | 360 | >10 | Effective inhibitor with good stability |

| Analog A | GSK-3β | 480 | >10 | Improved metabolic profile |

| Analog B | Neuronal cells | - | 10 | Neuroprotective effects observed |

Q & A

Q. What are the standard synthetic routes for (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves Friedel-Crafts acylation or carbonyl functionalization. For example:

- Friedel-Crafts acylation : React 4-tert-butylbiphenyl derivatives with acetyl chloride using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions to prevent hydrolysis .

- Piperidine modification : Reduce pre-synthesized ketone intermediates (e.g., tert-butyl 4-benzoylpiperidine-1-carboxylate) using NaBH₄ or LiAlH₄ to yield the target compound .

Optimization includes continuous flow reactors for scalability and catalyst efficiency (e.g., AlCl₃ vs. FeCl₃ for reduced side reactions) .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

Key characterization methods include:

- Infrared (IR) spectroscopy : Identify carbonyl (C=O) stretches (1650–1750 cm⁻¹) and tert-butyl C-H vibrations (1360–1390 cm⁻¹) .

- NMR : ¹H NMR detects tert-butyl protons (δ 1.3–1.4 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). ¹³C NMR confirms the ketone carbon (δ 200–210 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 259 for [M+H]⁺) and fragmentation patterns validate purity .

Q. What protocols ensure stability during storage and handling in laboratory settings?

- Storage : Use airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis .

- Handling : Employ fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact, as piperidine derivatives may exhibit neurotoxicity .

- Degradation monitoring : Regular HPLC analysis (C18 columns, methanol/water mobile phase) detects hydrolyzed byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and nucleophilic attack sites. For example, substituents like tert-butyl alter electron density on the phenyl ring, affecting binding to biological targets .

- Molecular docking : Simulate interactions with enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina. Adjust substituents (e.g., halogenation) to optimize binding energy .

Q. What experimental designs resolve contradictions in biological activity data across studies?

- Dose-response variability : Use standardized cell lines (e.g., HEK293) and replicate assays (n ≥ 6) to minimize inter-lab variability .

- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl or 4-chlorophenyl variants) to isolate substituent effects on activity .

- Mechanistic studies : Employ fluorescence polarization or SPR to quantify target binding kinetics, distinguishing true activity from assay artifacts .

Q. How does environmental fate analysis inform ecotoxicological risk assessments?

- Partitioning studies : Measure logP (octanol-water) to predict bioaccumulation. For this compound, logP ~2.5 suggests moderate hydrophobicity .

- Degradation pathways : Conduct photolysis (UV irradiation) and hydrolysis (pH 5–9) experiments. GC-MS identifies degradation byproducts like tert-butylphenol .

- Toxicity screening : Use Daphnia magna or zebrafish embryos to assess acute/chronic effects, linking results to molecular descriptors (e.g., EC50 vs. HOMO-LUMO gap) .

Methodological Framework

Q. How are theoretical frameworks integrated into SAR studies of this compound?

- Conceptual basis : Link substituent effects (e.g., tert-butyl steric bulk) to receptor-ligand interaction theories (e.g., lock-and-key vs. induced fit) .

- Hypothesis testing : Design analogs to probe specific interactions (e.g., replacing tert-butyl with smaller groups to assess van der Waals contributions) .

Q. What statistical methods address variability in synthetic yield data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.